5-Bromo-2,4-difluoro-3-methylbenzoic acid
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Overview
Description
5-Bromo-2,4-difluoro-3-methylbenzoic acid is an organic compound with the molecular formula C8H5BrF2O2 It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and methyl groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,4-difluoro-3-methylbenzoic acid typically involves the bromination and fluorination of 3-methylbenzoic acid. One common method includes the use of bromine and fluorine reagents under controlled conditions to achieve the desired substitution on the benzene ring. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These methods often utilize advanced catalytic processes and optimized reaction conditions to maximize output while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2,4-difluoro-3-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
5-Bromo-2,4-difluoro-3-methylbenzoic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Bromo-2,4-difluoro-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms on the benzene ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
5-Bromo-2,4-difluorotoluene: Similar in structure but lacks the carboxylic acid group.
5-Bromo-2,4-dimethoxybenzaldehyde: Contains methoxy groups instead of fluorine atoms.
5-Bromo-4-chloro-2-fluoro-3-methylbenzoic acid: Similar structure with an additional chlorine atom.
Uniqueness: 5-Bromo-2,4-difluoro-3-methylbenzoic acid is unique due to the specific arrangement of bromine, fluorine, and methyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
5-bromo-2,4-difluoro-3-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2/c1-3-6(10)4(8(12)13)2-5(9)7(3)11/h2H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVMOIZGQOWOHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1F)Br)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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